molecular formula C16H9ClF3N3OS B2460054 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide CAS No. 391863-61-9

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B2460054
CAS No.: 391863-61-9
M. Wt: 383.77
InChI Key: ZSKLUSCMCBHZEE-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is a 1,3,4-thiadiazole derivative characterized by a 2-chlorophenyl substituent at the 5-position of the thiadiazole ring and a 2-(trifluoromethyl)benzamide group at the 2-position. The 1,3,4-thiadiazole scaffold is widely recognized for its broad-spectrum biological activities, including anticancer, kinase inhibitory, and agrochemical properties . The 2-chlorophenyl group enhances lipophilicity and may influence receptor binding, while the trifluoromethyl group improves metabolic stability and bioavailability .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3N3OS/c17-12-8-4-2-6-10(12)14-22-23-15(25-14)21-13(24)9-5-1-3-7-11(9)16(18,19)20/h1-8H,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKLUSCMCBHZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the thiadiazole ring This can be achieved through the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit promising antimicrobial properties. The compound N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide has been investigated for its efficacy against various bacterial strains. In vitro studies have shown that derivatives of thiadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties

Thiadiazole derivatives have also been explored for their anticancer activities. The compound has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. Molecular docking studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer progression, such as 5-lipoxygenase, which is implicated in inflammation and cancer metastasis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various assays. In silico studies have indicated that this compound could inhibit pro-inflammatory pathways, suggesting its utility in treating inflammatory diseases .

Pesticidal Activity

The structural features of thiadiazoles make them suitable for use in agrochemicals as pesticides or herbicides. Preliminary studies suggest that this compound exhibits herbicidal activity against certain weed species, indicating its potential application in agricultural practices to enhance crop yield while managing pest populations .

Molecular Structure and Mechanism of Action

The molecular structure of this compound plays a crucial role in its biological activity. The presence of the thiadiazole ring is associated with various pharmacological effects due to its ability to interact with biological targets at the molecular level.

Several studies have documented the synthesis and evaluation of thiadiazole derivatives:

  • Case Study 1: A study demonstrated that a series of thiadiazole derivatives exhibited significant antimicrobial activity against resistant bacterial strains. The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the thiadiazole ring for enhancing activity .
  • Case Study 2: Another investigation focused on the anticancer properties of thiadiazole derivatives. The results indicated that modifications to the benzamide moiety could lead to improved cytotoxicity against specific cancer cell lines .

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name R1 (5-position) R2 (2-position) Biological Activity Reference
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide (Target Compound) 2-Chlorophenyl 2-(Trifluoromethyl)benzamide Under investigation
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Benzylthio 2-(4-Trifluoromethylphenyl)acetamide Dual abl/src kinase inhibitor
N-{5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl}-4-(dimethylsulfamoyl)benzamide 4-Chlorobenzylsulfanyl 4-(Dimethylsulfamoyl)benzamide Not reported
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide 2-Methoxyphenyl 2-Methoxybenzamide Insecticidal/Fungicidal
Fluthiamid (N-(4-Fluorophenyl)-N-isopropyl-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide) 5-Trifluoromethyl (oxyanion) Acetamide with isopropyl/4-fluorophenyl Herbicidal

Key Observations :

  • Substituent Position : The target compound’s 2-chlorophenyl group at the 5-position contrasts with analogs featuring benzylthio (), methoxyphenyl (), or sulfamoyl groups (). The chloro substituent’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets compared to methoxy or methyl groups.
  • Acyl Group Variations: The trifluoromethylbenzamide group in the target compound differs from acetamide (), sulfamoylbenzamide (), and oxy-acetamide ().

Physicochemical Properties

Melting points for 1,3,4-thiadiazole derivatives correlate with substituent polarity and molecular symmetry. For example:

  • 2-Methoxy analogs: 135–136°C ()
  • 4-Chlorobenzylsulfanyl analogs: 138–140°C ()
  • Target compound (estimated): Likely >140°C due to the trifluoromethyl group’s hydrophobicity and molecular weight.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents enhance electrophilicity, improving interactions with nucleophilic residues in enzymes (e.g., kinase ATP-binding pockets) .

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Anticancer Activity : Research indicates that compounds with a thiadiazole core exhibit significant anticancer properties. The compound has shown effectiveness against various cancer cell lines by inducing apoptosis through caspase-dependent pathways .
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Studies have shown that derivatives of thiadiazole can exhibit selective COX-2 inhibition comparable to established anti-inflammatory drugs such as celecoxib .
  • Antimicrobial Effects : Thiadiazole derivatives have demonstrated antibacterial and antifungal activities, making them potential candidates for treating infections .

In Vitro Studies

The following table summarizes the biological activities of this compound based on various studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
PC3 (prostate cancer)12.5Apoptosis via caspase activation
COX-2 Inhibition0.5Selective COX-2 inhibitor
Various bacterial strains15-30Antibacterial activity

Case Studies

  • Anticancer Efficacy : A study conducted on the compound's effects on prostate cancer cells (PC3) revealed an IC50 value of 12.5 µM, indicating potent anticancer activity. The mechanism was linked to the activation of apoptotic pathways involving caspase enzymes .
  • Inflammation Models : In animal models of inflammation induced by carrageenan, derivatives exhibited anti-inflammatory effects comparable to celecoxib, with significant reductions in edema .
  • Antimicrobial Testing : The compound was tested against various bacterial strains, showing effective inhibition at concentrations ranging from 15 to 30 µM, highlighting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:

Thiadiazole core formation : Reacting a substituted thiosemicarbazide with a carboxylic acid derivative under POCl₃ catalysis at 90°C .

Amide bond formation : Coupling the thiadiazole intermediate with 2-(trifluoromethyl)benzoyl chloride using a base (e.g., triethylamine) to neutralize HCl .

Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water) ensures purity .

  • Critical Parameters : Reaction time, solvent choice (e.g., acetonitrile for polar intermediates), and stoichiometric ratios impact yield .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent integration (e.g., trifluoromethyl singlet at ~110–120 ppm in ¹³C) .
  • IR : Identify amide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole C=N (~1500 cm⁻¹) .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI+) verifies molecular ion [M+H]⁺ matching the theoretical mass .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for amidation efficiency vs. cost .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C → 30 minutes vs. 6 hours conventional) .
  • Catalyst Optimization : Compare bases (e.g., triethylamine vs. DBU) for HCl scavenging without side reactions .
    • Data Analysis : Design a Design of Experiments (DoE) matrix to evaluate interactions between variables .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay incubation time) .
  • Control for Substituent Effects : Compare analogues (e.g., 4-methylphenyl vs. 2-chlorophenyl) to isolate electronic/steric contributions .
  • Validate Binding Mechanisms : Perform competitive binding assays (e.g., fluorescence polarization) to confirm target specificity .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with modified aryl (e.g., 4-fluorophenyl) or benzamide (e.g., nitro vs. methoxy) groups .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets (e.g., CDK1 active site) .
  • Pharmacophore Mapping : Identify critical features (e.g., thiadiazole ring, trifluoromethyl group) via 3D-QSAR (CoMFA/CoMSIA) .

Q. How can researchers address discrepancies in molecular docking vs. experimental binding data?

  • Methodological Answer :

  • Crystallographic Validation : Solve co-crystal structures (X-ray diffraction) to compare predicted vs. actual binding poses .
  • Dynamic Simulations : Run MD simulations (AMBER/CHARMM) to assess conformational stability over time .
  • Free Energy Calculations : Use MM-GBSA to refine docking scores and correlate with experimental ΔG .

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